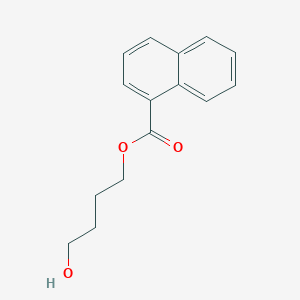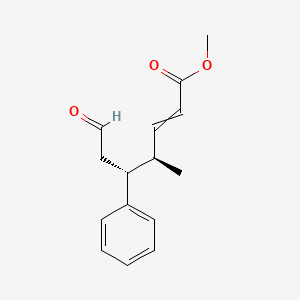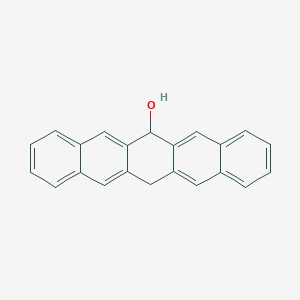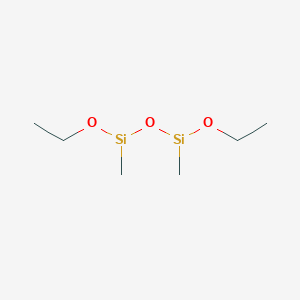![molecular formula C22H33ClS2 B14207524 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830321-00-1](/img/structure/B14207524.png)
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and two oct-1-en-1-ylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oct-1-en-1-ylsulfanyl groups, which can be derived from oct-1-ene and thiol compounds.
Substitution Reaction: The oct-1-en-1-ylsulfanyl groups are then introduced to the benzene ring through a substitution reaction. This reaction is facilitated by the presence of a suitable catalyst and occurs under controlled temperature and pressure conditions.
Chlorination: The final step involves the chlorination of the benzene ring at the 1-position. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl groups using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ether as a solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzene derivatives, modified sulfanyl groups.
Substitution: Benzene derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene exerts its effects depends on the specific reaction or application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, depending on its derivatives and modifications.
Pathways Involved: The pathways involved may include oxidative stress, signal transduction, and metabolic processes, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2,4-dimethylbenzene: Similar in structure but with methyl groups instead of oct-1-en-1-ylsulfanyl groups.
1-Chloro-2,4-dichlorobenzene: Similar in structure but with additional chlorine atoms instead of sulfanyl groups.
1-Chloro-2,4-bis(phenylsulfanyl)benzene: Similar in structure but with phenylsulfanyl groups instead of oct-1-en-1-ylsulfanyl groups.
Uniqueness
1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of long-chain oct-1-en-1-ylsulfanyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
830321-00-1 |
|---|---|
Formule moléculaire |
C22H33ClS2 |
Poids moléculaire |
397.1 g/mol |
Nom IUPAC |
1-chloro-2,4-bis(oct-1-enylsulfanyl)benzene |
InChI |
InChI=1S/C22H33ClS2/c1-3-5-7-9-11-13-17-24-20-15-16-21(23)22(19-20)25-18-14-12-10-8-6-4-2/h13-19H,3-12H2,1-2H3 |
Clé InChI |
GKRPMNORUGNVRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CSC1=CC(=C(C=C1)Cl)SC=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)


![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)

![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)

![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
